Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 101848-19-5
VCID: VC20742314
InChI: InChI=1S/C5H7N3O2S2/c1-10-4(9)6-3-7-5(11-2)12-8-3/h1-2H3,(H,6,8,9)
SMILES: COC(=O)NC1=NSC(=N1)SC
Molecular Formula: C5H7N3O2S2
Molecular Weight: 205.3 g/mol

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate

CAS No.: 101848-19-5

Cat. No.: VC20742314

Molecular Formula: C5H7N3O2S2

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate - 101848-19-5

CAS No. 101848-19-5
Molecular Formula C5H7N3O2S2
Molecular Weight 205.3 g/mol
IUPAC Name methyl N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)carbamate
Standard InChI InChI=1S/C5H7N3O2S2/c1-10-4(9)6-3-7-5(11-2)12-8-3/h1-2H3,(H,6,8,9)
Standard InChI Key LYZSOLCAGKJRBQ-UHFFFAOYSA-N
SMILES COC(=O)NC1=NSC(=N1)SC
Canonical SMILES COC(=O)NC1=NSC(=N1)SC

Chemical Properties and Structure

Molecular Structure and Identification

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate features a five-membered 1,2,4-thiadiazole ring as its core structural element. This heterocyclic system contains three nitrogen atoms and one sulfur atom arranged in a specific pattern that defines the 1,2,4-thiadiazole isomer. The compound is further characterized by two key functional groups: a methylthio (-SCH₃) group at position 5 of the thiadiazole ring and a methyl carbamate group (-NHCOOCH₃) at position 3. This specific substitution pattern distinguishes it from other thiadiazole derivatives and contributes to its unique chemical properties.

Chemical Identifiers and Properties

The chemical properties and identifiers of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate are systematically organized in Table 1, providing essential information for its identification and characterization.

Table 1: Chemical Identifiers and Properties of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate

PropertyValue
CAS Number101848-19-5
IUPAC Namemethyl N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)carbamate
Molecular FormulaC₅H₇N₃O₂S₂
Molecular Weight205.3 g/mol
Standard InChIInChI=1S/C5H7N3O2S2/c1-10-4(9)6-3-7-5(11-2)12-8-3/h1-2H3,(H,6,8,9)
Standard InChIKeyLYZSOLCAGKJRBQ-UHFFFAOYSA-N
SMILESCOC(=O)NC1=NSC(=N1)SC
Canonical SMILESCOC(=O)NC1=NSC(=N1)SC
PubChem Compound ID2761372

Synthesis Methods

Comparative Synthesis Strategies

Drawing parallels with the synthesis of related thiadiazole compounds may provide valuable insights into potential synthetic routes for Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate. For instance, the synthesis of 2-amino-5-(methylthio)-1,3,4-thiadiazole, a related compound with a different thiadiazole isomer, involves the reaction of 5-methyl/amino-1,3,4-thidiazole-2-thiol with alkylating agents in the presence of potassium hydroxide in ethanol .

Table 2: Comparison of Potential Synthesis Approaches

Synthetic ApproachKey ReagentsReaction ConditionsPotential Yield
Direct alkylation approach1,2,4-thiadiazole-3-amine, methyl chloroformate, methylating agentBase (e.g., KOH), ethanol, 10-20°CVariable
Ring formation approachThioamide precursors, nitrogen-containing reagentsCyclization conditionsModerate to high
Functional group transformationRelated thiadiazole derivativesVarious transformation conditionsDepends on substrate

Biological and Pharmacological Properties

Structure-Activity Relationships

Understanding structure-activity relationships in thiadiazole derivatives provides insights into the potential biological activities of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate. Research on related compounds demonstrates that specific substitution patterns on the thiadiazole ring significantly influence biological activity profiles.

For example, studies on 1,3,4-thiadiazole derivatives have shown that compounds with specific substituents exhibit notable anticancer activities. A series of cinnamic acid derivatives containing a 1,3,4-thiadiazole ring, particularly those with methoxy groups in phenyl rings, demonstrated significant activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . While these findings pertain to a different thiadiazole isomer, they highlight the importance of substitution patterns in determining biological activities.

Similarly, compounds like 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole have shown antiproliferative activity against lung carcinoma cells, with mechanisms potentially involving inhibition of kinase pathways . Such studies emphasize that the specific arrangement of substituents on the thiadiazole ring critically influences interaction with biological targets and resultant activities.

Research Implications

The potential biological activities of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate warrant further investigation through systematic biological screening and structure-activity relationship studies. Based on research with related compounds, several potential research directions emerge:

  • Evaluation of antimicrobial and antifungal activities

  • Assessment of potential anticancer properties against various cell lines

  • Investigation of possible enzyme inhibition mechanisms

  • Exploration of structure-activity relationships through systematic modification of the methylthio and carbamate functionalities

  • Computational studies to predict potential biological targets and interactions

Comparative Analysis

Comparison with Related Thiadiazole Derivatives

A comparative analysis of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate with structurally related thiadiazole derivatives provides valuable context for understanding its unique properties and potential applications. Table 3 presents a systematic comparison of the target compound with several related thiadiazole derivatives.

Table 3: Comparative Analysis of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate and Related Compounds

CompoundMolecular FormulaMolecular WeightThiadiazole IsomerKey Structural FeaturesPotential Activities
Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamateC₅H₇N₃O₂S₂205.3 g/mol1,2,4-thiadiazoleMethylthio at position 5, carbamate at position 3To be determined
2-Amino-5-(methylthio)-1,3,4-thiadiazoleC₃H₅N₃S₂147.22 g/mol1,3,4-thiadiazoleAmino at position 2, methylthio at position 5Potential antimicrobial properties
Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamateC₆H₉N₃O₂S₂219.3 g/mol1,3,4-thiadiazoleEthyl carbamate at position 2, methylsulfanyl at position 5Potential antimicrobial and antifungal properties
N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl esterC₁₁H₁₁N₃O₃S265.29 g/mol1,3,4-thiadiazole2-Methoxyphenyl at position 5, methyl carbamate at position 2Potential biological activities under investigation

Isomeric Considerations

A particularly significant aspect of the comparative analysis involves the isomeric nature of the thiadiazole ring. While Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate contains a 1,2,4-thiadiazole ring, many of the related compounds feature the 1,3,4-thiadiazole isomer. This fundamental difference in the arrangement of nitrogen and sulfur atoms within the five-membered ring significantly affects electronic distribution, reactivity patterns, and potential interactions with biological targets.

The 1,2,4-thiadiazole structure presents a distinct electronic environment compared to the 1,3,4-thiadiazole isomer, with different positions available for substitution and varied reactivity at these positions. These isomeric differences may translate to distinct biological activity profiles, even when similar substituents are present. Therefore, the biological activities observed for 1,3,4-thiadiazole derivatives cannot be directly extrapolated to predict the activities of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate without appropriate experimental validation.

Applications and Future Research Directions

Future Research Directions

Several promising research directions emerge for further investigation of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate:

  • Optimization of synthetic methods specifically tailored for this compound, including exploration of greener synthetic approaches and improved yields.

  • Comprehensive physicochemical characterization, including detailed spectroscopic analysis, thermal properties, and solution behavior.

  • Systematic biological screening to identify potential therapeutic applications, particularly in areas where other thiadiazole derivatives have shown promise.

  • Structure-activity relationship studies through the synthesis and evaluation of structural analogs with modifications to the methylthio and carbamate functionalities.

  • Computational studies to predict potential biological targets and interactions, guiding experimental design for biological evaluation.

  • Investigation of potential applications in materials science, including exploration of optical, electronic, or sensing properties.

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